5-(Phenylmethoxy)-L-norvaline
Description
5-(Phenylmethoxy)-L-norvaline is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylmethoxy group attached to the alpha carbon of L-norvaline
Properties
IUPAC Name |
(2S)-2-amino-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHBPGMXDWMAZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxy)-L-norvaline typically involves the protection of the amino group of L-norvaline, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl bromide as the phenylmethoxy source. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Protection of the Amino Group: The amino group of L-norvaline is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz).
Introduction of the Phenylmethoxy Group: The protected L-norvaline is then reacted with benzyl bromide in the presence of a base to introduce the phenylmethoxy group.
Deprotection: The protecting group is removed to yield 5-(Phenylmethoxy)-L-norvaline.
Industrial Production Methods
Industrial production of 5-(Phenylmethoxy)-L-norvaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethoxy)-L-norvaline undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: The compound can undergo reduction reactions to yield reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy group may yield phenylmethoxy alcohols or ketones, while reduction may produce phenylmethoxy alkanes.
Scientific Research Applications
5-(Phenylmethoxy)-L-norvaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylmethoxy)-L-norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-norvaline: The parent compound without the phenylmethoxy group.
5-(Methoxy)-L-norvaline: A similar compound with a methoxy group instead of a phenylmethoxy group.
5-(Phenyl)-L-norvaline: A compound with a phenyl group instead of a phenylmethoxy group.
Uniqueness
5-(Phenylmethoxy)-L-norvaline is unique due to the presence of the phenylmethoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, binding affinity, and overall biological activity compared to its analogs.
Biological Activity
5-(Phenylmethoxy)-L-norvaline is a derivative of the amino acid L-norvaline, characterized by the addition of a phenylmethoxy group at the fifth carbon position. This modification enhances its solubility and biological activity compared to other derivatives. The compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.
The synthesis of 5-(Phenylmethoxy)-L-norvaline typically involves protecting the amino group of L-norvaline, introducing the phenylmethoxy group, and subsequently deprotecting the amino group. The standard method employs benzyl bromide as a source for the phenylmethoxy group in the presence of bases like sodium hydride or potassium carbonate. The overall structure can be represented as follows:
This molecular formula indicates a molecular weight of approximately 323.39 g/mol, which is significant for its solubility and reactivity profiles.
The biological activity of 5-(Phenylmethoxy)-L-norvaline is primarily attributed to its interaction with specific enzymes and receptors. The phenylmethoxy group enhances binding affinity to various molecular targets, potentially modulating enzymatic activities involved in metabolic pathways. Notably, research indicates that it may act as an arginase inhibitor , which is crucial for managing conditions such as cancer and cardiovascular diseases.
Neuroprotective Effects
Research has demonstrated that L-norvaline exhibits neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's disease. It has shown potential in enhancing cell viability and reducing neuroinflammation at specific concentrations (10–40 mM) . The protective effects are believed to stem from its ability to modulate glutamate levels in neuronal environments, thereby preventing excitotoxicity.
Anticancer Potential
5-(Phenylmethoxy)-L-norvaline's role as an arginase inhibitor positions it as a candidate for cancer therapy. Arginase is known to deplete arginine levels, which can inhibit T-cell function in tumors. By inhibiting this enzyme, 5-(Phenylmethoxy)-L-norvaline may enhance immune responses against tumors .
In Vitro Studies
In vitro studies have indicated that while high concentrations of L-norvaline can be cytotoxic (>125 µM), lower concentrations have shown beneficial effects on cell proliferation and viability when combined with other amino acids like L-valine and L-leucine . The complexity of these interactions highlights the importance of dosage and context in evaluating biological activity.
Comparative Analysis with Analog Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
